molecular formula C29H30N6O3 B13448489 1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea

1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea

Cat. No.: B13448489
M. Wt: 510.6 g/mol
InChI Key: DGQXKLNZZQUOCF-GWMMUDDPSA-N
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Description

1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea is a useful research compound. Its molecular formula is C29H30N6O3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
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Biological Activity

Overview of the Compound

The compound is a synthetic organic molecule characterized by a complex structure that includes multiple functional groups. Its IUPAC name indicates the presence of a naphthalene moiety and a hexahydrofurofuran structure, which suggests potential interactions with various biological targets.

Although specific studies on this compound may be limited, compounds with similar structures often interact with various biological pathways. The presence of the pyrimidine and urea groups suggests potential activity as a kinase inhibitor or as an antagonist for certain receptors involved in signaling pathways relevant to cancer and inflammatory diseases.

Anticancer Activity

Research on structurally related compounds has shown that they can exhibit significant anticancer properties. For instance, compounds that target the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor (VEGF) pathways have been effective in inhibiting tumor growth. It is plausible that this compound may also demonstrate similar properties.

Antimicrobial Properties

Compounds with complex heterocyclic structures are frequently investigated for antimicrobial activity. The presence of dimethylamino and aromatic groups may enhance lipophilicity and facilitate membrane penetration, potentially leading to effective antimicrobial action against various pathogens.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies using related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might also possess similar properties.
  • Target Identification : Future research should focus on identifying specific molecular targets for this compound using techniques such as affinity chromatography and mass spectrometry.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity can guide the development of more potent derivatives.

Data Tables

Property Value
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight318.36 g/mol
SolubilitySoluble in DMSO and DMF
Biological TargetsPotential EGFR/VEGF inhibitors

Properties

Molecular Formula

C29H30N6O3

Molecular Weight

510.6 g/mol

IUPAC Name

1-[(3S,3aR,6S,6aR)-3-[[4-[4-(dimethylamino)phenyl]pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C29H30N6O3/c1-35(2)20-12-10-19(11-13-20)22-14-15-30-28(31-22)32-24-16-37-27-25(17-38-26(24)27)34-29(36)33-23-9-5-7-18-6-3-4-8-21(18)23/h3-15,24-27H,16-17H2,1-2H3,(H,30,31,32)(H2,33,34,36)/t24-,25-,26+,27+/m0/s1

InChI Key

DGQXKLNZZQUOCF-GWMMUDDPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)N[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4NC(=O)NC5=CC=CC6=CC=CC=C65

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3COC4C3OCC4NC(=O)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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